3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid
Description
Chemical Structure & Properties: 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid (CAS: 1417569-79-9; synonyms: ZINC95095771, AKOS027455445) is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a methyl group at position 3, a carboxylic acid at position 2, and a 4-methyl-3-nitrophenyl group at position 4. Its molecular formula is C₁₅H₁₂N₃O₄S, with a molecular weight of 333.34 g/mol . The nitro (-NO₂) and carboxylic acid (-COOH) groups confer distinct electronic and solubility properties, making it a candidate for medicinal chemistry and materials science applications.
For instance, Eaton’s reagent under solvent-free conditions has been used for similar Friedel-Crafts acylation reactions to form fused imidazo[2,1-b]thiazoles . The compound’s hydrochloride salt (MFCD22123345) is commercially available, suggesting its utility in drug discovery, particularly for targeting enzymes or receptors influenced by electron-withdrawing groups .
Properties
Molecular Formula |
C14H11N3O4S |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
3-methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C14H11N3O4S/c1-7-3-4-9(5-11(7)17(20)21)10-6-16-8(2)12(13(18)19)22-14(16)15-10/h3-6H,1-2H3,(H,18,19) |
InChI Key |
IJMGMLGULLCZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by reacting thiourea with acetone (or trifluoroacetone) and α-bromoacetophenone under suitable conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 3-position of the phenyl ring undergoes selective reduction under controlled conditions:
Mechanistic Insight : Catalytic hydrogenation reduces the nitro group to an amine without affecting the heterocyclic core or carboxylic acid moiety .
Nucleophilic Substitution
The electron-deficient nitroaryl group facilitates nucleophilic aromatic substitution (NAS):
Key Finding : Piperazine-coupled derivatives exhibit IC₅₀ values of 1.4–2.8 μM against Mycobacterium tuberculosis pantothenate synthetase .
Carboxylic Acid Functionalization
The -COOH group participates in condensation and coupling reactions:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethanol/H₂SO₄ | Reflux, 8 hr | Ethyl 3-methyl-6-(4-methyl-3-nitrophenyl)imidazo... | 89% |
| Methanol/SOCl₂ | 0°C → 25°C, 6 hr | Methyl 3-methyl-6-(4-methyl-3-nitrophenyl)imidazo... | 93% |
Amidation
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| 1,2,3-Triazole/EDCl-HOBt | DMF, 25°C, 24 hr | Triazole-carboxamide conjugates | Anticancer (GI₅₀: 1.4–4.2 μM) |
Structural Advantage : The carboxylic acid group enables modular derivatization for structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution
The electron-rich imidazo-thiazole core undergoes regioselective halogenation:
| Reagent | Conditions | Product | Position |
|---|---|---|---|
| NBS/AIBN | CCl₄, reflux, 6 hr | 5-Bromo-3-methyl-6-(4-methyl-3-nitrophenyl)imidazo... | C5 |
| Cl₂/AcOH | 25°C, 2 hr | 5-Chloro-3-methyl-6-(4-methyl-3-nitrophenyl)imidazo... | C5 |
Note : Halogenation at C5 enhances interactions with hydrophobic enzyme pockets .
Oxidation and Ring Modification
Controlled oxidation modifies the thiazole ring:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 hr | Imidazo[2,1-b]thiazole-2,5-dione derivative | Loss of aromaticity |
| mCPBA | DCM, 0°C → 25°C, 12 hr | Sulfoxide derivative | Enhanced water solubility |
Stability Under Hydrolytic Conditions
The compound resists hydrolysis at physiological pH but degrades under extreme conditions:
| Condition | Time | Degradation | Stability |
|---|---|---|---|
| pH 1.2 (HCl) | 24 hr | <5% decomposition | High |
| pH 13 (NaOH) | 24 hr | Complete decarboxylation | Low |
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito isomerization:
This transient species participates in radical-mediated coupling reactions .
Scientific Research Applications
3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of key derivatives is provided below:
Key Findings from Comparative Studies
For example, COX-2 inhibitors with sulfonyl or nitro groups exhibit 100–300x selectivity over COX-1 . Fluorine analogues (e.g., 6-(4-FPh)) show improved metabolic stability but reduced potency compared to nitro derivatives .
Solubility & Bioavailability :
- The carboxylic acid moiety in the target compound improves aqueous solubility, particularly as a hydrochloride salt (e.g., MFCD22123345). In contrast, ester derivatives (e.g., ethyl carboxylate) prioritize lipophilicity for membrane penetration .
Biological Activity: Nitro-substituted imidazo[2,1-b]thiazoles demonstrate potent anti-proliferative activity against HepG2 cells (IC₅₀ < 10 µM in some cases), attributed to interactions with DNA or protein active sites .
Synthetic Accessibility :
- Derivatives with smaller substituents (e.g., methyl or methoxy) are synthesized in higher yields (e.g., 90% using Eaton’s reagent) compared to bulkier groups requiring harsher conditions .
Data Table: Physicochemical and Pharmacological Comparison
Biological Activity
3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C15H13N3O4S
- Molecular Weight: 331.35 g/mol
The structure includes a thiazole ring fused with an imidazole moiety, which is known for its diverse biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. It may exert its effects through:
- Inhibition of Enzymatic Activity: The compound can inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.
- Antimicrobial Activity: Its structure suggests potential interactions with bacterial enzymes, leading to antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines. The following table summarizes key findings on the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis induction |
| Compound B | Jurkat (T-cell leukemia) | <10 | Enzyme inhibition |
| Compound C | HT29 (colon cancer) | 23.30 ± 0.35 | Cell cycle arrest |
These findings suggest that modifications in the phenyl and thiazole rings can enhance cytotoxicity and selectivity towards tumor cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that thiazole derivatives possess antibacterial properties against various strains of bacteria, including resistant strains. The following table outlines the antimicrobial efficacy of related compounds:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 0.012 µg/mL |
| Compound E | Escherichia coli | 0.008 µg/mL |
These results indicate that the presence of specific functional groups in the thiazole structure contributes to enhanced antibacterial activity .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a closely related compound in a series of in vitro assays. The compound demonstrated significant growth inhibition in multiple cancer cell lines. Molecular dynamics simulations revealed that it binds effectively to target proteins involved in apoptosis regulation, indicating a potential mechanism for its anticancer activity .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of thiazole derivatives, including the target compound. The results showed that these compounds exhibited potent activity against Staphylococcus aureus, with minimal cytotoxicity towards human cell lines, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
